N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is a complex organic compound characterized by a pteridine core with specific substitutions at the N2 and N4 positions. The compound features a furan-2-ylmethyl group at the N2 position and a phenyl group at the N4 position, giving it unique chemical properties and potential biological activity. This compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly in targeting various biological pathways involved in diseases such as cancer and infections.
The compound is classified under organic compounds, specifically as a substituted pteridine derivative. Its molecular formula is C17H14N6O, and it has been cataloged in databases such as PubChem, where it is identified by the InChI key: InChI=1S/C17H14N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13 .
The synthesis of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pteridine core through condensation reactions of appropriate precursors.
Technical Details:
Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency .
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine can participate in various chemical reactions typical of amines and heterocycles. Potential reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications .
The primary target of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is the epidermal growth factor receptor (EGFR).
Mode of Action:
The biochemical pathways affected by this interaction are crucial for understanding how this compound might be utilized in therapeutic contexts, particularly in cancer treatment .
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is expected to exhibit:
Quantitative analyses such as melting point determination and spectroscopic methods (NMR, IR) would provide further insights into its physical properties .
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine has several promising applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6